![molecular formula C18H20ClN7O4 B2983236 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034330-04-4](/img/structure/B2983236.png)
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClN7O4 and its molecular weight is 433.85. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications :
- A study by Gulevskaya et al. (1994) demonstrated the regioselective amination of condensed pyrimidines, which is relevant to the synthesis of compounds similar to the one (Gulevskaya et al., 1994).
Potential Antimicrobial Applications :
- Al-Turkistani et al. (2011) explored the synthesis of novel uracils and related derivatives, highlighting their antimicrobial activities. This research provides insights into the potential antimicrobial uses of similar compounds (Al-Turkistani et al., 2011).
Pharmacological Properties :
- Chłoń-Rzepa et al. (2013) investigated new derivatives of purine-2,6-dione for their affinity and pharmacological evaluation, particularly in relation to serotonin receptors. This study helps understand the potential psychotropic applications of similar compounds (Chłoń-Rzepa et al., 2013).
Anti-inflammatory and Analgesic Properties :
- Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl and other derivatives revealed their analgesic and anti-inflammatory activities. This study suggests the potential use of similar compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities :
- Singh and Paul (2006) explored the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, indicating the potential of similar compounds in cancer treatment (Singh & Paul, 2006).
Potential for DNA Research and Analysis :
- McHugh and Knowland (1995) examined amines like piperidine for their ability to cleave abasic DNA, which is relevant to the compound for its potential use in DNA research and analysis (McHugh & Knowland, 1995).
Cardiovascular Applications :
- A study by Chłoń-Rzepa et al. (2004) on 8-alkylamino derivatives of purine dione demonstrated their cardiovascular activity, indicating potential applications of similar compounds in this field (Chłoń-Rzepa et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase. By inhibiting CDK2, the compound prevents these transitions, thereby halting the cell cycle .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s significant inhibitory activity against CDK2/cyclin A2 is likely responsible for these effects .
properties
IUPAC Name |
7-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O4/c1-23-15-14(16(28)24(2)18(23)29)26(10-22-15)9-13(27)25-5-3-4-12(8-25)30-17-20-6-11(19)7-21-17/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOPAGPNIJWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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